molecular formula C20H21N3O4 B2812418 N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide CAS No. 1060208-39-0

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide

Cat. No.: B2812418
CAS No.: 1060208-39-0
M. Wt: 367.405
InChI Key: OEGWEJIEFBFIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
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Biological Activity

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide is a complex organic compound characterized by its unique structural components, including a furan ring, a pyridazine moiety, and a tolyloxy group. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O3, with a molecular weight of 287.31 g/mol. The presence of the furan and pyridazine rings is significant as these structures are often associated with diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit various enzymes, potentially leading to anti-cancer and antimicrobial effects.
  • Cell Cycle Modulation : Analogous compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound may similarly affect cellular proliferation.

Anticancer Activity

Research indicates that compounds containing furan and pyridazine moieties exhibit significant anticancer properties. For instance, studies on related pyridazine derivatives have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (μM)Reference
1A5493.29
2MCF74.60
3HeLa5.00

These findings suggest that this compound may also exhibit similar potency in inhibiting cancer cell growth.

Antimicrobial Activity

The furan ring is known for its antimicrobial properties. Compounds with furan derivatives have been explored for their effectiveness against various pathogens. The specific activity of this compound against bacterial and fungal strains remains to be fully elucidated but is hypothesized based on structural similarities with known antimicrobial agents.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds similar to this compound in various therapeutic contexts:

  • Study on Pyridazine Derivatives : A study demonstrated that pyridazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential for development as anticancer agents .
  • Furan-Based Antimicrobials : Research on furan-containing compounds has shown their efficacy against Gram-positive and Gram-negative bacteria, indicating that the furan moiety contributes significantly to biological activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that modifications to the furan or pyridazine rings can enhance biological activity, providing insights for future drug design .

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-15-5-2-6-16(13-15)27-14-19(24)21-10-4-11-23-20(25)9-8-17(22-23)18-7-3-12-26-18/h2-3,5-9,12-13H,4,10-11,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGWEJIEFBFIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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